Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt

Catalog No.
S13178637
CAS No.
93939-78-7
M.F
C10H17Li3N2O13P3+3
M. Wt
487.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thymidine 5'-(tetrahydrogen triphosphate), 3'-deox...

CAS Number

93939-78-7

Product Name

Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt

IUPAC Name

trilithium;[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H17Li3N2O13P3+3

Molecular Weight

487.1 g/mol

InChI

InChI=1S/C10H17N2O13P3.3Li/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);;;/q;3*+1/t7-,8+;;;/m0.../s1

InChI Key

FBBUAOHRFHGJHY-WCZHJHOJSA-N

Canonical SMILES

[Li+].[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Isomeric SMILES

[Li+].[Li+].[Li+].CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt is a nucleotide derivative characterized by its unique structure and properties. This compound is a modified form of thymidine triphosphate, which is essential for DNA synthesis. The trilithium salt indicates that three lithium ions are associated with the triphosphate group, enhancing its solubility and stability in aqueous solutions. The molecular formula for this compound is C10H17Li3N2O13P3\text{C}_{10}\text{H}_{17}\text{Li}_3\text{N}_2\text{O}_{13}\text{P}_3 with a molecular weight of approximately 473.11 g/mol .

, primarily in the context of DNA synthesis. The triphosphate group allows it to act as a substrate for DNA polymerases, facilitating the addition of thymidine units to growing DNA strands. In the presence of DNA ligase, it can also aid in sealing nicks in the DNA backbone, thereby playing a crucial role in maintaining genomic integrity .

This compound exhibits significant biological activity as a nucleotide precursor. It is involved in the synthesis of deoxyribonucleic acid (DNA), where it serves as a building block during replication and repair processes. The unique properties of the trilithium salt form may enhance its uptake and utilization by cells compared to other forms of thymidine triphosphate. Additionally, it has been studied for its potential therapeutic applications in gene therapy and molecular biology due to its ability to integrate into DNA structures effectively .

The synthesis of Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt typically involves several steps:

  • Starting Material: The process begins with thymidine or deoxythymidine.
  • Phosphorylation: Thymidine is phosphorylated using phosphoric acid derivatives to introduce the triphosphate moiety.
  • Lithiation: Lithium ions are introduced to form the trilithium salt, enhancing solubility and stability.
  • Purification: The final product is purified through techniques such as chromatography to ensure high purity and yield.

This multi-step synthesis requires careful control of reaction conditions to avoid degradation or unwanted side reactions .

Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt has several applications in biochemistry and molecular biology:

  • DNA Synthesis: It is commonly used in laboratory settings for synthesizing DNA strands during polymerase chain reactions (PCR).
  • Gene Therapy: Its ability to integrate into DNA makes it a candidate for therapeutic applications aimed at correcting genetic defects.
  • Research: It serves as a tool for studying DNA replication and repair mechanisms, providing insights into cellular processes .

Studies on the interactions of Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt with various enzymes have shown that it effectively binds to DNA polymerases and ligases. These interactions are critical for its function in DNA synthesis and repair. Additionally, research indicates that modifications to the phosphate groups can influence enzyme affinity and activity, suggesting potential avenues for optimizing its use in therapeutic contexts .

Several compounds share structural similarities with Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt, each with unique characteristics:

Compound NameMolecular FormulaKey Differences
Deoxythymidine triphosphate (dTTP)C10H15N2O13P3Lacks lithium salts; more stable but less soluble
Adenosine triphosphate (ATP)C10H12N5O13P3Contains adenine instead of thymine; primary energy carrier
Cytidine triphosphate (CTP)C9H13N3O14P3Contains cytosine; involved in RNA synthesis
Guanosine triphosphate (GTP)C10H12N5O14P3Contains guanine; crucial for protein synthesis

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

487.0423599 g/mol

Monoisotopic Mass

487.0423599 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

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